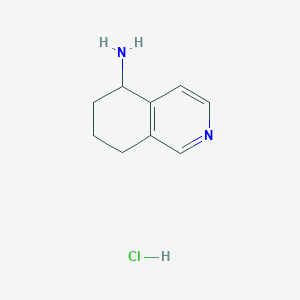

5,6,7,8-Tetrahydroisoquinolin-5-amine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

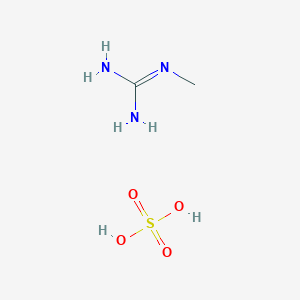

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the CAS Number: 1246552-20-4 . It is a derivative of tetrahydroisoquinoline, an organic compound classified as a secondary amine . It is stored under an inert atmosphere at room temperature .

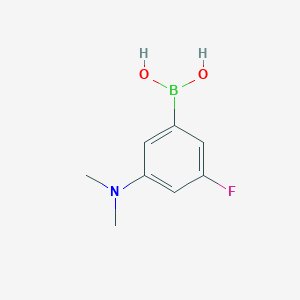

Molecular Structure Analysis

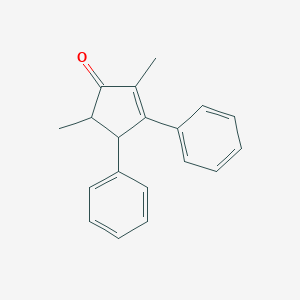

The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is C9H13ClN2 . The structure of the parent compound, tetrahydroisoquinoline, can be found on various chemical databases .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antidepressant-like Activities

THIQ compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been studied for their neuroprotective, antiaddictive, and antidepressant properties. These compounds demonstrate significant potential in the treatment of central nervous system disorders through mechanisms that include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system. The therapeutic effects of 1MeTIQ are linked to the gentle activation of the monoaminergic system and simultaneous inhibition of MAO-dependent oxidation, suggesting a promising avenue for antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Antimalarial Applications

THIQ scaffolds, recognized as "privileged structures" in medicinal chemistry, are being extensively modified to develop potent drugs for a range of diseases. For instance, trabectedin (ET-743), derived from a marine organism, exemplifies the therapeutic potential of compounds with THIQ rings in oncology. Trabectedin interacts with the minor groove of DNA and disrupts various transcription factors and DNA repair pathways, highlighting the anticancer efficacy of THIQ derivatives (D’Incalci & Galmarini, 2010). Additionally, THIQ derivatives have shown promise in antimalarial therapy, underscoring the versatility of this chemical scaffold in drug development.

Radical Cyclization in Synthesis

The role of THIQ structures extends into synthetic organic chemistry, where radical cyclizations facilitate the construction of complex molecules. Such cyclizations can lead to the formation of THIQ derivatives, showcasing the scaffold's utility in generating physiologically active compounds. This synthetic approach opens pathways for the creation of novel therapeutics with improved efficacy and reduced toxicity, indicating the broad applicability of THIQ in drug synthesis (Ishibashi & Tamura, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCAOIPVLIWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)

![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)